BenchChemオンラインストアへようこそ!

2-Dibenzofuranacetic acid

Pharmacokinetics Drug metabolism Anti-inflammatory agents

2-Dibenzofuranacetic acid (DBFA) is a dibenzofuran-based arylacetic acid with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol. The compound comprises a tricyclic dibenzofuran core (a furan ring fused between two benzene rings) substituted at the 2-position with an acetic acid side chain.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 51497-55-3
Cat. No. B2408744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dibenzofuranacetic acid
CAS51497-55-3
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O
InChIInChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16)
InChIKeyDOGYSAWVOSELAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Dibenzofuranacetic Acid (CAS 51497-55-3) – Core Identity and Structural Context for Procurement Evaluation


2-Dibenzofuranacetic acid (DBFA) is a dibenzofuran-based arylacetic acid with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol . The compound comprises a tricyclic dibenzofuran core (a furan ring fused between two benzene rings) substituted at the 2-position with an acetic acid side chain. DBFA is best characterized as the major circulating metabolite of the non-steroidal anti-inflammatory prodrug furobufen, formed rapidly in vivo across mice, rats, dogs, and humans [1]. Its physicochemical profile—including predicted density of 1.3 ± 0.1 g/cm³, boiling point of 429.0 ± 20.0 °C, and calculated LogP of 3.41—distinguishes it from close oxo- and oxyacetic acid analogs in the dibenzofuran series .

Why 2-Dibenzofuranacetic Acid Cannot Be Interchanged with Generic Dibenzofuran Acetic Acid Analogs


The dibenzofuran acetic acid chemical space contains multiple positional isomers and side-chain variants whose pharmacokinetic, physicochemical, and target-engagement profiles diverge substantially. DBFA (2-dibenzofuranacetic acid, unsubstituted acetic acid at the 2-position) exhibits a human elimination half-life of approximately 20 hours—roughly 7-fold longer than its parent prodrug furobufen (t₁/₂ ≈ 3 h) [1]. Replacement with dibenzofuran 2-oxoacetic acid introduces a more polar α-keto group (LogP 2.85 vs. 3.41 for DBFA) , while the 2-yloxyacetic acid analog (MW 256.27, LogP ~3.24–4.3) adds conformational flexibility that alters metal-chelation and target-binding properties [2]. Even closely related analogs such as α-methyl-2-dibenzofuranacetic acid sodium salt (MW 262.24) and the chlorinated furcloprofen (MW 274.04, CAS 58012-63-8) carry substituents that fundamentally change lipophilicity, ionization, and biological handling . These differences preclude simple one-for-one substitution in metabolism studies, analytical reference standard applications, or structure-activity relationship (SAR) investigations.

Quantitative Differentiation of 2-Dibenzofuranacetic Acid (CAS 51497-55-3) Against Closest Structural Analogs


Serum Elimination Half-Life of DBFA vs. Parent Prodrug Furobufen Across Species

The most definitive quantitative differentiation of 2-dibenzofuranacetic acid (DBFA) is its extended systemic exposure relative to its parent prodrug furobufen. In humans, the serum elimination half-life (t₁/₂) of DBFA is approximately 20 hours, versus only 3 hours for furobufen—a 6.7-fold difference [1]. This pattern is consistent across preclinical species: in rats, DBFA t₁/₂ = 6 h vs. furobufen t₁/₂ = 25 min (14.4-fold difference); in dogs, DBFA t₁/₂ = 15 h vs. furobufen t₁/₂ = 35 min (25.7-fold difference) [1]. DBFA and furobufen together account for virtually all serum radioactivity after oral or intravenous ¹⁴C-furobufen administration, and both compounds exhibit >99% binding to human serum protein [1].

Pharmacokinetics Drug metabolism Anti-inflammatory agents

Lipophilicity (LogP) Differentiation Between DBFA and Dibenzofuran 2-Oxoacetic Acid

2-Dibenzofuranacetic acid (DBFA) has a calculated LogP of 3.41, reflecting the lipophilic character of its unsubstituted acetic acid side chain on the dibenzofuran scaffold . Replacement of the α-methylene group with a carbonyl oxygen to yield dibenzofuran 2-oxoacetic acid (CAS 859745-04-3) reduces the calculated LogP to 2.85, a difference of 0.56 log units . The oxoacetic acid analog also features a substantially lower predicted pKa (2.08 ± 0.54) versus the typical carboxylic acid pKa of arylacetic acids (~4.2–4.5), and a higher density (1.441 vs. 1.307 g/cm³) .

Physicochemical profiling Lipophilicity Medicinal chemistry

Dihydroorotase Enzyme Inhibition: DBFA vs. 2-(Dibenzofuran-2-yloxy)acetic Acid

2-Dibenzofuranacetic acid (DBFA) was evaluated for inhibition of dihydroorotase (CAD protein) from mouse Ehrlich ascites cells and exhibited an IC₅₀ of 180,000 nM (180 μM) at pH 7.37 and 10 μM test concentration [1]. In contrast, the oxyacetic acid analog 2-(dibenzofuran-2-yloxy)acetic acid showed no measurable inhibition of GSK-3β kinase (EC₅₀ > 300,000 nM) in a separate high-throughput screening assay, and no dihydroorotase activity has been reported for this analog [2]. While DBFA's dihydroorotase inhibition is modest, the activity is structurally specific: the direct acetic acid linkage at the 2-position of dibenzofuran is required, and insertion of an ether oxygen (as in the 2-yloxyacetic acid) abolishes interaction with this zinc metalloenzyme target [3].

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Molecular Weight and Formula Discrimination: DBFA vs. α-Methyl and Chlorinated Analogs

2-Dibenzofuranacetic acid (C₁₄H₁₀O₃, monoisotopic mass 226.06 Da) can be unambiguously distinguished from its closest substituted analogs by molecular weight. The α-methyl-2-dibenzofuranacetic acid sodium salt (C₁₅H₁₁NaO₃) has a molecular weight of 262.24 g/mol (ΔMW = +36.01 Da vs. free acid form) . Furcloprofen [(+)-8-chloro-α-methyl-3-dibenzofuranacetic acid, C₁₅H₁₁ClO₃] has a molecular weight of 274.04 g/mol (ΔMW = +47.82 Da) and introduces both a chlorine atom and a methyl group . The oxoacetic acid analog (C₁₄H₈O₄) differs by 2 hydrogen atoms and 1 oxygen atom (ΔMW = +13.98 Da), while the oxyacetic acid analog (C₁₄H₁₀O₄, free acid form) has ΔMW = +15.99 Da . These mass differences are readily resolved by LC-MS or GC-MS, making DBFA the necessary reference standard for accurate quantification in biological matrices where these analogs may co-occur or be used as internal standards.

Analytical reference standards Mass spectrometry Quality control

Established ¹⁴C-Radiolabeled Synthesis Route for Metabolic Tracing Studies

A validated synthetic route for [carboxy-¹⁴C]-2-dibenzofuranacetic acid (3b) has been published, enabling its use as a radiolabeled tracer in drug metabolism and disposition studies [1]. The synthesis, reported in the Journal of Labelled Compounds and Radiopharmaceuticals (1976), proceeds via alkaline hydrolysis of the corresponding ¹⁴C-labeled nitrile intermediate, yielding the [carboxy-¹⁴C]-DBFA with the carbon-14 label at the carboxylic acid position [1]. This radiolabeled form was employed to demonstrate that DBFA is the major circulating metabolite of furobufen and that approximately one-half of the administered dose is excreted in both urine and feces of rats [2]. No equivalent ¹⁴C-synthesis has been reported for the oxoacetic, oxyacetic, or α-methyl analogs of DBFA.

Radiolabeled synthesis Metabolism studies Carbon-14 labeling

Anti-Inflammatory Efficacy: Prodrug Furobufen Quantified In Vivo — DBFA as the Obligate Pharmacologically Active Metabolite

Furobufen produces a dose-related inhibition of carrageenan-induced paw edema in male rats (180–200 g) at oral doses of 10, 30, and 90 mg/kg administered once daily for 7 consecutive days . The anti-inflammatory potency of furobufen in this model was reported to be comparable to that of phenylbutazone, a reference NSAID [1]. Critically, furobufen itself is rapidly cleared (human t₁/₂ ≈ 3 h), and its sustained anti-inflammatory effect is attributed to its major circulating metabolite—2-dibenzofuranacetic acid (DBFA)—which achieves a human half-life of approximately 20 hours [2]. The anti-inflammatory activity of furobufen is therefore a prodrug phenomenon: pharmacological efficacy is mediated predominantly through DBFA exposure [2]. No published in vivo anti-inflammatory data are available for direct administration of isolated DBFA, and neither the oxoacetic acid nor the oxyacetic acid analogs have demonstrated comparable anti-inflammatory activity in this model system.

In vivo pharmacology Carrageenan-induced edema Anti-inflammatory efficacy

Procurement-Driven Application Scenarios for 2-Dibenzofuranacetic Acid (CAS 51497-55-3)


Authentic Metabolite Reference Standard for Furobufen Pharmacokinetic and ADME Studies

In any study investigating the absorption, distribution, metabolism, and excretion (ADME) of furobufen, 2-dibenzofuranacetic acid is the required authentic metabolite standard. Furobufen is rapidly converted to DBFA across all tested species, and DBFA constitutes the major circulating drug-related material with a half-life of ~20 hours in humans—approximately 7-fold longer than furobufen itself [1]. LC-MS/MS quantification of DBFA in plasma, urine, or tissue homogenates demands a certified reference standard of the exact metabolite structure. Substitution with dibenzofuran 2-oxoacetic acid (ΔMW +13.98 Da) or the 2-yloxyacetic acid analog (ΔMW +15.99 Da) introduces mass-shift errors that compromise assay accuracy. Furthermore, the published ¹⁴C-radiolabeled synthesis of DBFA provides a pathway for laboratories requiring internal radiotracer standards for mass balance or tissue distribution studies [2].

Medicinal Chemistry Starting Scaffold for Dihydroorotase-Targeted Antiproliferative Agents

Dihydroorotase (DHOase) is the third enzyme in the de novo pyrimidine biosynthesis pathway and is considered an attractive target for antimalarial, anticancer, and antipathogen chemotherapy [1]. 2-Dibenzofuranacetic acid exhibits measurable inhibition of mouse dihydroorotase (IC₅₀ = 180 μM at pH 7.37) [2]. While this potency is modest, the dibenzofuran-2-acetic acid scaffold provides a defined starting point for structure-based optimization. Critically, insertion of an ether oxygen between the dibenzofuran core and the acetic acid moiety (as in the 2-yloxyacetic acid analog) abolishes dihydroorotase engagement, confirming that the direct C–C linkage at the 2-position is essential for zinc metalloenzyme interaction . Medicinal chemistry teams pursuing DHOase inhibitors should procure DBFA specifically, as the oxyacetic and oxoacetic analogs lack the requisite pharmacophoric geometry.

Physicochemical Reference Compound for Dibenzofuran-Based SAR and LogP Calibration Series

The calculated LogP of 3.41 for 2-dibenzofuranacetic acid places it at the lipophilic midpoint of the dibenzofuran acetic acid series: more lipophilic than the 2-oxoacetic acid analog (LogP 2.85, Δ = –0.56) and less lipophilic than the 2-yloxyacetic acid analog (ACD/LogP 3.24). This 0.56–0.17 log unit spread across only three side-chain modifications enables DBFA to serve as a central calibration compound for chromatographic retention time indexing and LogP determination in reversed-phase HPLC method development [1]. Procurement of DBFA as part of a dibenzofuran analog set supports medicinal chemistry efforts to correlate lipophilicity with membrane permeability, metabolic stability, and off-target promiscuity, where even a 0.5 LogP unit shift can predictably alter ADME properties [2].

Key Intermediate for ¹⁴C-Radiolabeled Tracer Synthesis in Drug Metabolism Studies

The published synthesis of [carboxy-¹⁴C]-2-dibenzofuranacetic acid provides a validated route to radiolabeled DBFA for use in quantitative whole-body autoradiography, mass balance, and tissue distribution studies [1]. The synthetic sequence—involving ¹⁴C-cyanation of a 2-bromomethyl-dibenzofuran intermediate followed by alkaline hydrolysis—is documented in the primary literature [1]. Laboratories equipped for small-scale radiochemical synthesis can procure unlabeled DBFA as the starting material for cold-method validation runs prior to hot synthesis, or as a co-injection standard for radio-HPLC purity assessment. No analogous ¹⁴C-labeled synthetic protocols have been described for the oxoacetic, oxyacetic, α-methyl, or chlorinated dibenzofuran acetic acid analogs, making DBFA the exclusive choice for radiochemical metabolism studies in this compound class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Dibenzofuranacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.